

# Erdosteine's Clinical Efficacy in Placebo-Controlled Trials: A Comparative Guide

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## Compound of Interest

Compound Name: Erdosteine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical efficacy of **Erdosteine**, a thiol-derivative mucolytic agent, against placebo in the management of chronic respiratory diseases, primarily Chronic Obstructive Pulmonary Disease (COPD). The data presented is collated from key placebo-controlled, randomized clinical trials to offer an objective overview for research and drug development professionals.

## Quantitative Efficacy Data

The following tables summarize the key quantitative outcomes from pivotal placebo-controlled studies on **Erdosteine**.

### Table 1: Efficacy of Erdosteine in Chronic Obstructive Pulmonary Disease (COPD)

Efficacy Endpoint	Erdosteine Group	Placebo Group	Percentage Reduction with Erdosteine	Study
Exacerbation Rate (events/patient/year)				
All Exacerbations	0.91	1.13	19.4% <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>	RESTORE
Mild Exacerbations	0.23	0.54	57.1% <a href="#">[1]</a> <a href="#">[3]</a>	RESTORE
Moderate/Severe Exacerbations	0.68	0.59	Not Significant <a href="#">[1]</a> <a href="#">[3]</a>	RESTORE
Duration of Exacerbations (days)				
All Exacerbations	9.5 ± 7.2	12.6 ± 9.7	24.6% <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>	RESTORE
Mild Exacerbations	8.1 ± 5.2	10.4 ± 8.2	22.1% <a href="#">[1]</a>	RESTORE
Moderate/Severe Exacerbations	11.1 ± 8.9	14.1 ± 10.8	21.3% <a href="#">[1]</a>	RESTORE
Hospitalizations				
Reduced number of hospital days	Significantly fewer	-	-	EQUALIFE <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Symptom Improvement				
Cough Frequency Reduction	-64 ± 12%	-	Significant vs. control <a href="#">[5]</a> <a href="#">[8]</a>	Systematic Review
Cough Severity Reduction	-60 ± 9%	-	Significant vs. control <a href="#">[5]</a> <a href="#">[8]</a>	Systematic Review

Sputum Viscosity Reduction	-37 ± 9%	-	Significant vs. control[5][8]	Systematic Review
Sputum Purulence Reduction	-51 ± 5%	-	Significant vs. control[5][8]	Systematic Review

## Experimental Protocols of Key Studies

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are the protocols for two pivotal studies on **Erdosteine**.

### The RESTORE Study (Reducing Exacerbations and Symptoms by Treatment with Oral Erdosteine in COPD)

- Study Design: A Phase III, multinational, randomized, double-blind, placebo-controlled, parallel-group study.[1][4]
- Patient Population: 467 patients with stable moderate-to-severe COPD (GOLD stage II/III). [4][9]
- Inclusion Criteria:
  - Aged 40-80 years.[2][4][9]
  - Current or former smokers with a history of ≥10 pack-years.[4]
  - Diagnosed with COPD with a post-bronchodilator FEV1/FVC ratio < 0.70 and FEV1 between 30% and 70% of the predicted value.[4]
  - A history of at least two acute exacerbations in the previous 12 months.[1][4]
- Exclusion Criteria:
  - An acute exacerbation of COPD within the 2 months prior to enrollment.[1]
  - A diagnosis of asthma or other significant lung diseases.[1]

- Severe, unstable concurrent diseases.[1]
- Treatment Regimen: Patients were randomized to receive either **Erdosteine** 300 mg twice daily or a matching placebo for 12 months, in addition to their usual COPD maintenance therapy.[2][4][9]
- Primary Outcome Measures: The number of acute exacerbations of COPD during the 12-month study period.[2][3][4]
- Secondary Outcome Measures: Duration of exacerbations, time to the first exacerbation, and changes in patient-reported outcomes (St. George's Respiratory Questionnaire).[2][9]

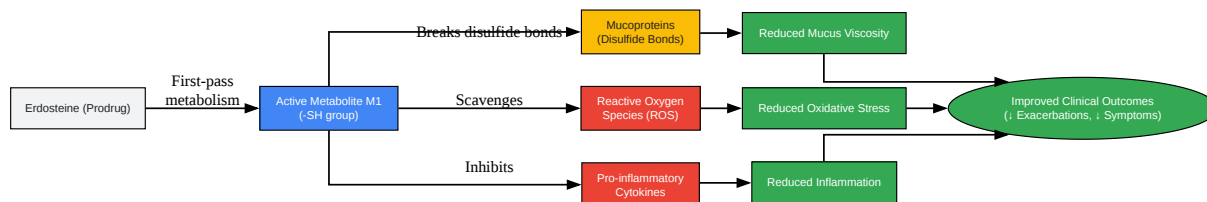
## The EQUALIFE Study

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[5][6][7]
- Patient Population: 155 patients with moderate COPD.[5][6][7]
- Treatment Regimen: Patients received either **Erdosteine** 300 mg twice daily or a placebo for 8 months during the winter season.[5][6][7]
- Primary Outcome Measures:
  - Rate of exacerbations.[5][6][7]
  - Rate of hospitalizations.[5][6][7]
- Secondary Outcome Measures:
  - Lung function.[5][6][7]
  - Health-related quality of life, assessed using the Short Form-36 (SF-36) and the St. George's Respiratory Questionnaire (SGRQ).[5][6][7]

## Visualizing the Mechanism and Workflow

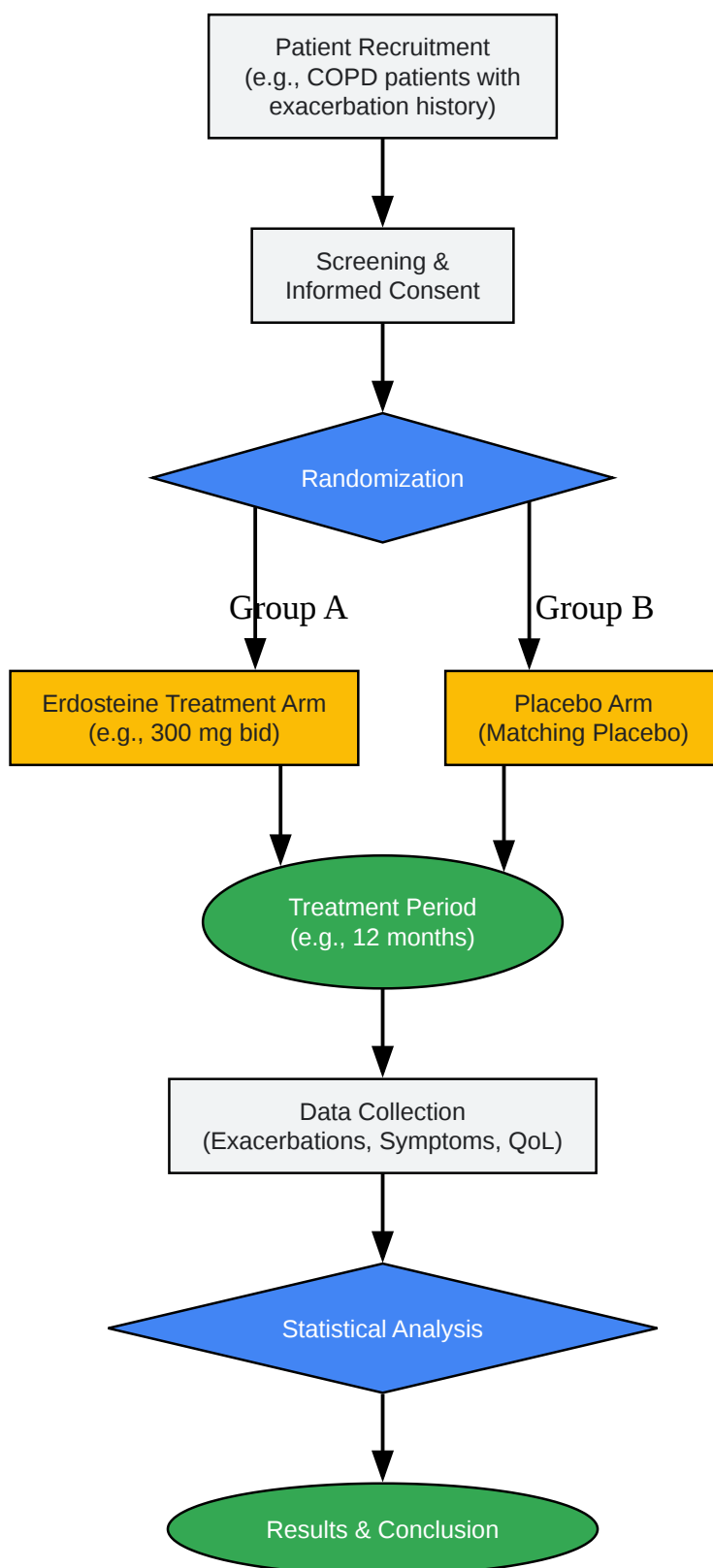
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of **Erdosteine** and a typical experimental workflow

for a placebo-controlled trial.



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**Erdosteine's Multifaceted Mechanism of Action.**



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Generalized Workflow of a Placebo-Controlled Trial.

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